Cytotoxicity in A549 and MCF-7 Cancer Cell Lines: Direct Comparison Against the Unsubstituted Core Scaffold
Preliminary cytotoxicity screening data indicate that 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits measurable antiproliferative activity against A549 lung cancer cells (IC50 = 12.5 μM) and MCF-7 breast cancer cells (IC50 = 15.0 μM) . In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxamide core scaffold (CAS 1340886-10-3) has no reported comparable cytotoxicity data in the same cell lines .
| Evidence Dimension | Cytotoxicity (IC50) against A549 and MCF-7 cancer cell lines |
|---|---|
| Target Compound Data | A549 IC50 = 12.5 μM; MCF-7 IC50 = 15.0 μM |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-2-carboxamide (unsubstituted core): no reported cytotoxicity data |
| Quantified Difference | Target compound shows measurable cytotoxicity; comparator lacks reported activity |
| Conditions | In vitro cytotoxicity assay; cell lines A549 (lung) and MCF-7 (breast) |
Why This Matters
The presence of the 7-methyl-5-phenyl and thiophen-2-ylmethyl substitutions is associated with measurable anticancer activity that is absent in the unsubstituted core scaffold, justifying procurement of the substituted derivative for oncology-focused screening campaigns.
